

# Xenon-135 discovery and synthesis pathways

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Compound Name: Xenon-135  
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An In-depth Technical Guide on the Discovery and Synthesis Pathways of **Xenon-135**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and key characteristics of **Xenon-135** ( $^{135}\text{Xe}$ ), a pivotal isotope in nuclear science with significant implications for reactor physics and radioisotope production.

## Discovery and Significance

Xenon, the elemental precursor to **Xenon-135**, was first identified in 1898 by Scottish chemist William Ramsay and English chemist Morris Travers, who isolated it from the residue of liquefied air.<sup>[1][2]</sup> The profound impact of the specific isotope  $^{135}\text{Xe}$  on nuclear chain reactions was not understood until the advent of the first nuclear reactors during the Manhattan Project.<sup>[1][3]</sup> Scientists observed unexpected power fluctuations and shutdowns in the B Reactor at the Hanford Site, which was designed to produce plutonium. Physicist John Archibald Wheeler, along with Enrico Fermi, correctly hypothesized that a fission product with an exceptionally high neutron absorption cross-section was accumulating in the reactor, effectively "poisoning" the chain reaction. This "poison" was later confirmed to be  $^{135}\text{Xe}$ . An unpublished paper by Chien-Shiung Wu experimentally verified that  $^{135}\text{Xe}$  was the cause of these disruptions.<sup>[4]</sup>

The discovery of  $^{135}\text{Xe}$  as the most powerful known neutron absorber, or "nuclear poison," was a critical milestone in nuclear engineering.<sup>[4][5]</sup> It underscored the necessity of understanding and controlling the buildup of certain fission products to ensure the stable operation of nuclear reactors. This phenomenon, termed "xenon poisoning," remains a crucial operational consideration in reactor design and control.<sup>[3][6]</sup>

## Synthesis Pathways of Xenon-135

**Xenon-135** is synthesized in nuclear reactors primarily through two pathways: as a product of the beta decay of Iodine-135 and, to a lesser extent, directly from nuclear fission.

### Primary Synthesis Pathway: Beta Decay of Iodine-135

The vast majority of  $^{135}\text{Xe}$ , approximately 95%, is not a direct fission product but is formed from the radioactive decay of Iodine-135 ( $^{135}\text{I}$ ).<sup>[7][8][9]</sup>  $^{135}\text{I}$  is itself a fission product, generated either directly from the fission of nuclear fuel like Uranium-235 ( $^{235}\text{U}$ ) or from the rapid decay of Tellurium-135 ( $^{135}\text{Te}$ ). The decay chain is as follows:



Due to the extremely short half-life of  $^{135}\text{Te}$  (approximately 19 seconds), it is common to consider  $^{135}\text{I}$  as a primary fission product for practical purposes.<sup>[7][10]</sup> The subsequent beta decay of  $^{135}\text{I}$ , which has a half-life of about 6.6 hours, yields  $^{135}\text{Xe}$ .<sup>[7][9]</sup> This delayed production mechanism is a key factor in the complex dynamics of reactor power, leading to the "iodine pit" or "xenon pit" phenomenon following a reduction in reactor power.<sup>[6][8]</sup>

### Secondary Synthesis Pathway: Direct Fission Yield

A smaller fraction of  $^{135}\text{Xe}$ , typically around 5%, is produced directly from the fission of a heavy nucleus.<sup>[8][9]</sup> For the thermal fission of  $^{235}\text{U}$ , the direct fission product yield of  $^{135}\text{Xe}$  is approximately 0.3%.<sup>[9][10]</sup> Although this direct yield is a minor contributor to the total  $^{135}\text{Xe}$  inventory, it is an immediate source of this potent neutron absorber.

### Artificial Synthesis for Calibration Standards

In laboratory and industrial settings,  $^{135}\text{Xe}$  reference standards are required for the calibration of sensitive detection equipment used in applications such as monitoring nuclear test treaties.<sup>[11][12]</sup> These standards are not typically produced via fission but through alternative nuclear reactions. Two common methods include:

- Neutron Capture: Irradiation of isotopically enriched Xenon-134 ( $^{134}\text{Xe}$ ) targets with neutrons leads to the formation of  $^{135}\text{Xe}$  via the  $(n, \gamma)$  reaction.<sup>[11][12]</sup>

- Photonuclear Reaction: High-energy photon irradiation of enriched Xenon-136 ( $^{136}\text{Xe}$ ) targets can produce  $^{135}\text{Xe}$  through a ( $\gamma$ , n) reaction.[11][12]

## Quantitative Data Summary

The nuclear properties of  $^{135}\text{Xe}$  and its precursors are critical for modeling reactor kinetics and for experimental design. The following tables summarize key quantitative data.

Table 1: Half-lives and Decay Modes

Isotope	Half-life	Decay Mode
Tellurium-135	~19 seconds	Beta Decay
Iodine-135	~6.6 hours[7][9]	Beta Decay
Xenon-135	~9.1 hours[7][8]	Beta Decay

Table 2: Fission Yields from Thermal Fission of Uranium-235

Fission Product	Fission Yield (%)	Pathway
Tellurium-135	~6.1%[10]	Indirect (precursor to $^{135}\text{I}$ )
Iodine-135	~6.3%[9]	Direct and from $^{135}\text{Te}$ decay
Xenon-135	~0.3%[9][10]	Direct
Total Mass 135 Chain	~6.6%[4][9]	-

Table 3: Nuclear Properties of **Xenon-135**

Property	Value	Significance
Thermal Neutron Absorption Cross-section	~2.6 - 3.0 million barns[4][7][9]	Extremely high; makes it the most significant neutron poison in reactors.

## Experimental Protocols

The detection and quantification of  $^{135}\text{Xe}$  and its precursor,  $^{135}\text{I}$ , are essential for reactor monitoring and research.

### Gamma Spectroscopy for Detection and Quantification

A primary method for the direct, non-invasive observation of  $^{135}\text{Xe}$  and  $^{135}\text{I}$  is gamma spectroscopy.[13][14] This technique relies on detecting the characteristic gamma rays emitted during their radioactive decay.

- $^{135}\text{Xe}$  Detection: The gamma emission at approximately 250 keV (specifically 249.8 keV) is used to identify and quantify  $^{135}\text{Xe}$ .[13][14]
- $^{135}\text{I}$  Detection: The gamma emission at approximately 1260 keV (specifically 1260.5 keV) is used to monitor the concentration of its precursor,  $^{135}\text{I}$ .[13][14]

Methodology:

- A high-purity germanium (HPGe) detector is placed in a location with a clear line of sight to the source of the fission products (e.g., an irradiation channel in a reactor).[14]
- Gamma-ray spectra are collected over time, particularly after reactor shutdown, to observe the dynamic changes in the concentrations of  $^{135}\text{I}$  and  $^{135}\text{Xe}$ .[13]
- The spectra are binned into time intervals (e.g., 60 minutes) to accumulate sufficient counts under the photopeaks of interest.[13][14]
- By analyzing the count rates of the 250 keV and 1260 keV peaks over time, the transient equilibrium behavior, known as the "xenon pit," can be directly observed.[13]
- To convert count rates to absolute population estimates, the detector's efficiency must be calibrated for the specific geometry and energy of the gamma rays.

### Radiochemical Separation and Production of Standards

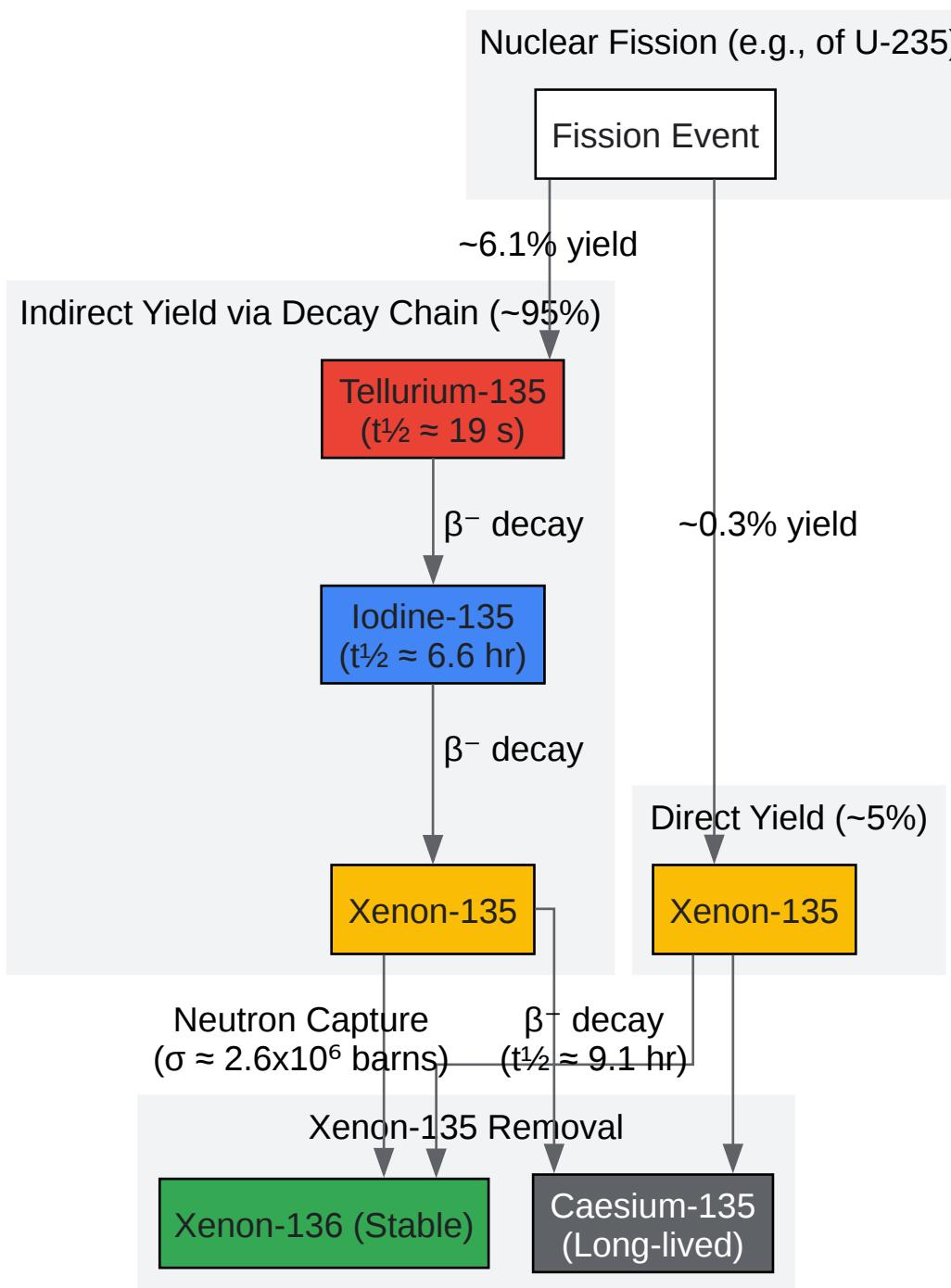
For applications requiring pure samples of  $^{135}\text{Xe}$ , such as for the creation of calibration standards, radiochemical separation techniques are employed.[12][15]

Methodology for Production from Californium-252 Fission:

- Source: A source of Californium-252 ( $^{252}\text{Cf}$ ), which undergoes spontaneous fission, is used to generate a mixture of fission products, including  $^{135}\text{Xe}$  and its precursors.[12][15]
- Collection: The gaseous fission products are collected from the  $^{252}\text{Cf}$  source. One method involves allowing the gases to accumulate in a stagnant volume and then purging them with helium.[15]
- Separation and Purification: The collected gas mixture is passed through a series of traps to separate xenon from other gases and its iodine precursor. This can involve cryogenic charcoal traps and gas chromatography.[15] The separated  $^{135}\text{Xe}$  is then transferred to a storage cylinder.
- Purity Analysis: The purity of the final  $^{135}\text{Xe}$  sample is verified using gamma-ray detectors to ensure it is free from contamination by other radioactive isotopes.[15]

## Visualizations

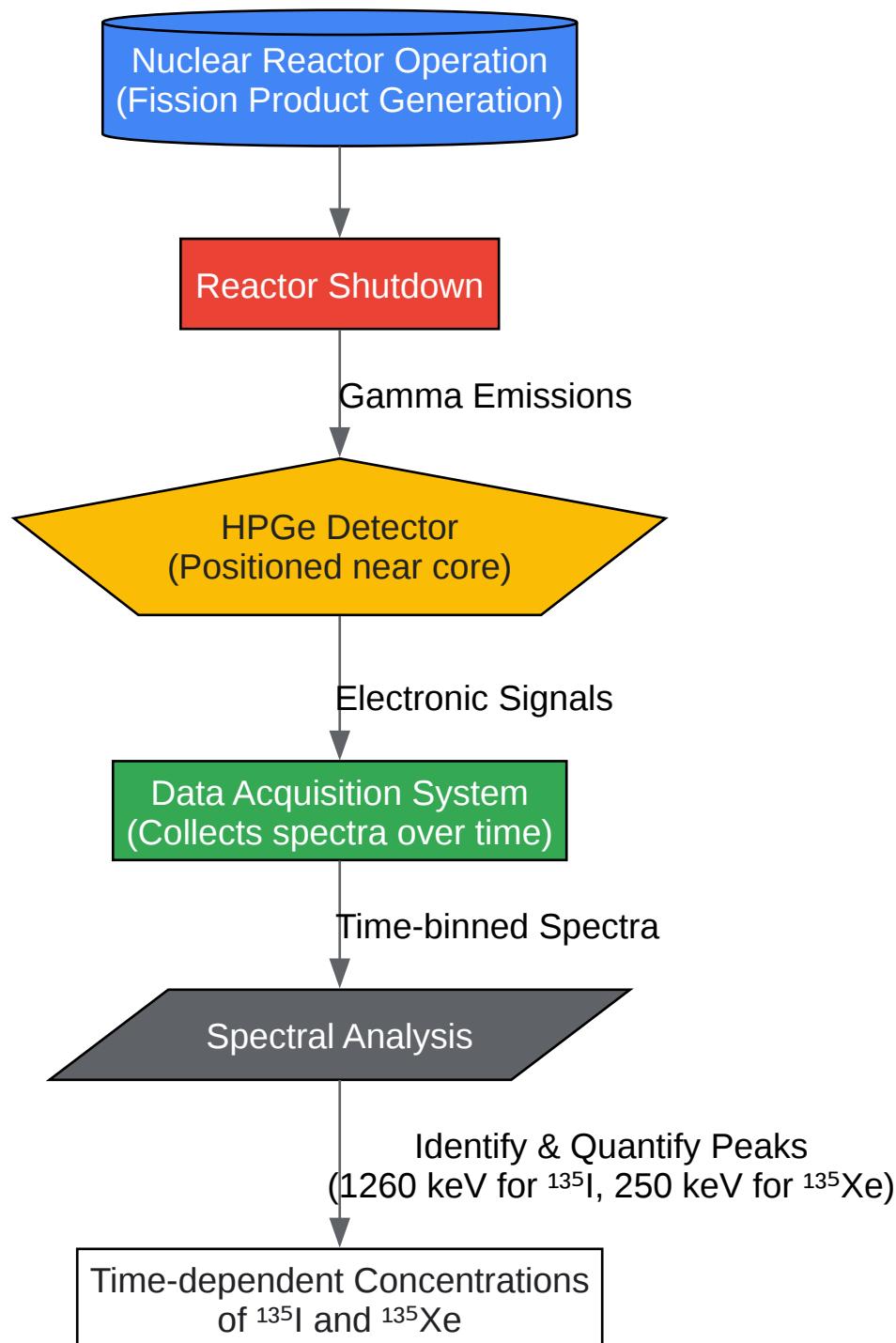
### Synthesis Pathways of Xenon-135



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Caption: Synthesis and removal pathways for **Xenon-135** in a nuclear reactor.

## Experimental Workflow for Gamma Spectroscopy Detection



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Caption: Workflow for detecting I-135 and Xe-135 via gamma spectroscopy.

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